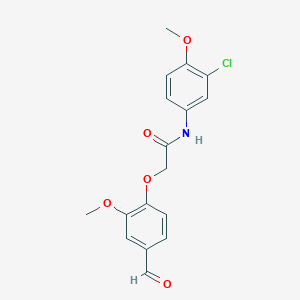

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

CAS No.: 748776-46-7

Cat. No.: VC6755065

Molecular Formula: C17H16ClNO5

Molecular Weight: 349.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748776-46-7 |

|---|---|

| Molecular Formula | C17H16ClNO5 |

| Molecular Weight | 349.77 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C17H16ClNO5/c1-22-14-6-4-12(8-13(14)18)19-17(21)10-24-15-5-3-11(9-20)7-16(15)23-2/h3-9H,10H2,1-2H3,(H,19,21) |

| Standard InChI Key | ICXPATROUSZUDQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl |

Introduction

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound belonging to the category of acetamides. It features a chloro-substituted phenyl ring and a formyl-methoxy-substituted phenoxy group attached to an acetamide moiety, which confers unique chemical reactivity and potential biological activity. This compound is of interest in both synthetic chemistry and pharmacology due to its complex structure and potential applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves several steps:

-

Starting Materials: 3-chloroaniline and 4-formyl-2-methoxyphenol.

-

Reaction Steps: Formation of intermediates followed by coupling reactions to yield the final product.

-

Optimization: In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity.

Table: Comparison of Related Compounds

Research Implications:

-

The compound's complex structure and potential reactivity make it a valuable candidate for further research in various scientific fields, including pharmacology and synthetic chemistry.

-

Its applications in medicinal chemistry could involve targeting specific biological pathways, though detailed mechanisms of action are not currently available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume